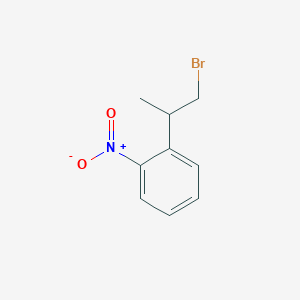
1-(1-Bromopropan-2-yl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-nitrobenzene typically involves multi-step reactions. One common method includes the bromination of 2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromopropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, where the propyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic medium, elevated temperature.
Major Products:
Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-2-nitrobenzene.
Reduction: Formation of 1-(1-Bromopropan-2-yl)-2-aminobenzene.
Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-nitrobenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of new compounds with different properties and biological activities.
Comparación Con Compuestos Similares
1-(1-Bromopropan-2-yl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-1-nitropropane: Similar structure but lacks the benzene ring, affecting its stability and reactivity.
1-Bromo-2-nitrobenzene: Lacks the propyl group, resulting in different chemical properties and applications.
Uniqueness: 1-(1-Bromopropan-2-yl)-2-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Propiedades
Número CAS |
80643-96-5 |
|---|---|
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3 |
Clave InChI |
XQWNBXLUAJCLEV-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


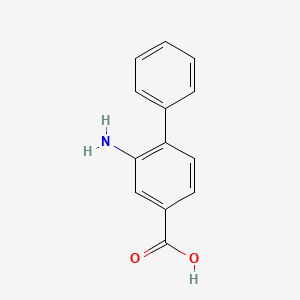
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
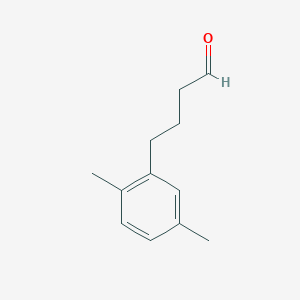
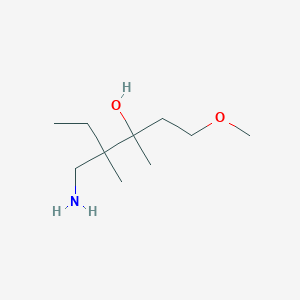
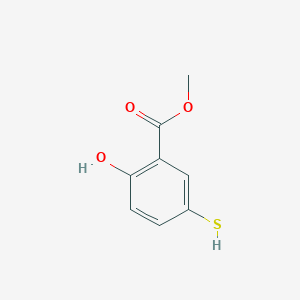
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
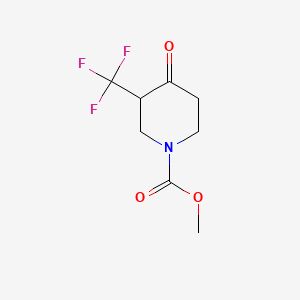


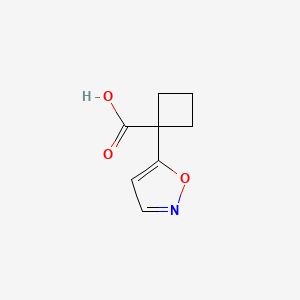
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
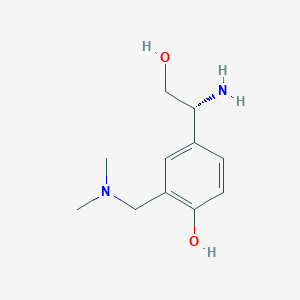
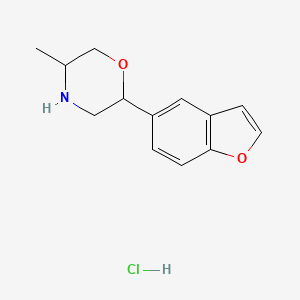
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
